molecular formula C21H19FN2O4 B2823128 Methyl 4-{[(2,5-dimethylphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate CAS No. 1358417-23-8

Methyl 4-{[(2,5-dimethylphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate

Cat. No.: B2823128
CAS No.: 1358417-23-8
M. Wt: 382.391
InChI Key: BMIPENNAJDRUAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-{[(2,5-dimethylphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate is a fluorinated quinoline derivative characterized by a quinoline core substituted with a fluoro group at position 6, a methoxycarbonyl group at position 2, and a carbamoylmethoxy side chain at position 2. The carbamoyl moiety is further substituted with a 2,5-dimethylphenyl group. The compound’s design leverages fluorination to modulate electronic properties and lipophilicity, while the carbamoyl group introduces hydrogen-bonding capabilities for target interaction.

Properties

IUPAC Name

methyl 4-[2-(2,5-dimethylanilino)-2-oxoethoxy]-6-fluoroquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O4/c1-12-4-5-13(2)17(8-12)24-20(25)11-28-19-10-18(21(26)27-3)23-16-7-6-14(22)9-15(16)19/h4-10H,11H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMIPENNAJDRUAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)COC2=CC(=NC3=C2C=C(C=C3)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Quinoline Scaffolds

2.1.1 Methyl 6-methoxy-2-phenylquinoline-4-carboxylate (Compound 6a, )

  • Key Differences :
    • Position 6: Methoxy (-OCH₃) instead of fluoro (-F).
    • Position 4: Lacks the carbamoylmethoxy side chain; instead, a simple methoxycarbonyl group is present.
  • Absence of the carbamoyl side chain limits hydrogen-bonding interactions, which could reduce target specificity .

2.1.2 Methyl 4-{[(3,5-dimethylphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate ()

  • Key Differences :
    • Carbamoyl substituent: 3,5-dimethylphenyl vs. 2,5-dimethylphenyl.
  • Implications :
    • Positional isomerism of methyl groups on the phenyl ring affects steric bulk and hydrophobic interactions. The 2,5-dimethyl substitution may allow better alignment with hydrophobic pockets in target proteins compared to the 3,5-isomer .

2.1.3 Methyl 4-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate ()

  • Key Differences :
    • Carbamoyl substituent: 2,3-dihydrobenzodioxin-6-yl vs. 2,5-dimethylphenyl.
  • This modification shifts the compound’s physicochemical profile, favoring aqueous environments over lipid bilayers .

Heterocyclic Derivatives with Fluorinated Motifs

2.2.1 3-Amino-6-[4-[[2-(3,5-difluorophenyl)-2-hydroxy-acetyl]amino]-2-methylphenyl]-N-methyl-pyrazine-2-carboxamide ()

  • Key Differences: Core structure: Pyrazine vs. quinoline. Fluorine placement: 3,5-Difluorophenyl in the side chain vs. 6-fluoro on the quinoline.
  • Implications: The pyrazine core may engage in different π-π stacking interactions compared to quinoline. Fluorine on the phenyl ring enhances electronegativity and may improve target affinity through dipole interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.